N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride
Description
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride is a synthetic organic compound characterized by a 1,4-benzodioxan core substituted with a phenyl group at the 3-position and a methylamine side chain linked to a diethylaminoethyl moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and biochemical research.
Properties
CAS No. |
80428-17-7 |
|---|---|
Molecular Formula |
C21H30Cl2N2O2 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
diethyl-[2-[[(2S,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxin-2-yl]methylazaniumyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-3-23(4-2)15-14-22-16-20-21(17-10-6-5-7-11-17)25-19-13-9-8-12-18(19)24-20;;/h5-13,20-22H,3-4,14-16H2,1-2H3;2*1H/t20-,21-;;/m0../s1 |
InChI Key |
VIWYKJRLBGGRPG-HRIAXCGHSA-N |
Isomeric SMILES |
CC[NH+](CC)CC[NH2+]C[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-] |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]CC1C(OC2=CC=CC=C2O1)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine Dihydrochloride
General Synthetic Strategy
The synthesis of This compound typically involves multi-step organic transformations starting from appropriately substituted benzodioxane derivatives. The key features of the synthetic route include:
- Formation of the benzodioxane ring system with a phenyl substituent at the 3-position.
- Introduction of the 2-methylamine substituent bearing the 2-(diethylamino)ethyl moiety.
- Conversion of the free base amine to its dihydrochloride salt for stability and pharmaceutical suitability.
Stepwise Synthetic Approach
Based on patent literature and related compound syntheses, the preparation can be outlined as follows:
Synthesis of the Benzodioxane Core
- The benzodioxane ring is constructed via cyclization reactions involving catechol derivatives and appropriate alkylating agents.
- The 3-phenyl substituent is introduced either by direct substitution on the benzodioxane or by using a phenyl-substituted precursor.
Introduction of the 2-Methylamine Side Chain
- The 2-methylamine group is typically introduced through a Mannich-type reaction or reductive amination.
- The side chain bearing the diethylaminoethyl group is installed by reacting the intermediate with 2-(diethylamino)ethyl chloride or bromide under basic conditions.
- This step may be facilitated by the use of acid-binding agents such as triethylamine or diisopropylethylamine (DIPEA) to neutralize generated acids and drive the reaction forward.
Formation of the Dihydrochloride Salt
- The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically anhydrous ethanol or isopropanol.
- This salt formation enhances the compound's stability, crystallinity, and suitability for pharmaceutical applications.
Detailed Reaction Conditions and Catalysts
Reaction Environment
- Reactions are commonly conducted under reflux conditions at temperatures ranging from 60°C to 115°C depending on the step.
- Solvents such as acetic acid, acetonitrile, or ethanol are used depending on the reaction stage.
- For reductive amination or hydrogenation steps, hydrogen pressure of 3–5 bar is applied with catalysts such as palladium on activated charcoal.
Catalysts and Reagents
| Step | Reagents/Catalysts | Conditions | Purpose |
|---|---|---|---|
| Mannich-type amination | 2-(Diethylamino)ethyl chloride, Base (DIPEA, triethylamine) | Room temperature to reflux | Introduction of diethylaminoethyl group |
| Hydrogenation (if applicable) | Pd/C catalyst, Hydrogen gas (3–5 bar) | 60–115°C, solvent reflux | Reduction of intermediates |
| Salt formation | Hydrochloric acid | Room temperature, ethanol solvent | Conversion to dihydrochloride salt |
Purification and Yield Considerations
- The crude product often contains unreacted amines and traces of solvents such as acetone.
- Purification is achieved by crystallization from suitable solvents or by chromatographic techniques.
- Industrial processes prefer aqueous acid solutions without organic solvents to improve phase separation and facilitate scale-up.
- The final dihydrochloride salt is typically obtained in high purity (>95%) and crystalline form, suitable for pharmaceutical use.
Comparative Analysis of Preparation Routes
| Feature | Route A (Mannich-type) | Route B (Reductive Amination) | Industrial Preference |
|---|---|---|---|
| Starting Materials | Phenyl-substituted benzodioxane, diethylaminoethyl halide | Benzodioxane aldehyde, diethylamine | Route A favored for better control |
| Reaction Conditions | Reflux with base, possible hydrogenation step | Mild hydrogenation with Pd/C catalyst | Use of acid-binding agents recommended |
| Catalyst Use | Optional hydrogenation catalyst (Pd/C) | Required for reductive amination | Pd/C preferred for selectivity and yield |
| Purification | Crystallization, aqueous acid washes | Chromatography, crystallization | Crystallization preferred for scalability |
| Yield | High (>90%) with optimized conditions | Moderate to high | High yield with minimal impurities |
Research Findings and Notes
- The compound is related structurally to intermediates used in the synthesis of pharmacologically active molecules such as Sunitinib, indicating its importance in drug development.
- The use of acid-binding organic bases such as DIPEA or triethylamine is critical to neutralize acids generated during alkylation steps and to improve yields.
- Hydrogenation under mild pressure with palladium catalysts is effective for reducing intermediate imines or nitroso compounds when applicable.
- The dihydrochloride salt form enhances water solubility and stability, which is advantageous for formulation and biological activity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Key Notes |
|---|---|---|
| Benzodioxane core synthesis | Cyclization of catechol derivatives | Phenyl substitution introduced early |
| Side chain amination | 2-(Diethylamino)ethyl chloride, DIPEA, reflux | Mannich-type reaction, acid scavenger used |
| Hydrogenation (optional) | Pd/C, H2 (3–5 bar), reflux | Reductive step to stabilize intermediates |
| Salt formation | HCl in ethanol or isopropanol | Forms stable dihydrochloride salt |
| Purification | Crystallization, aqueous acid wash | High purity and yield |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to the presence of the amine group and the benzodioxane ether linkage.
-
Mechanistic Insight : Acidic hydrolysis likely involves protonation of the amine, followed by nucleophilic attack on the adjacent methylene group. Basic conditions promote deprotonation, destabilizing the ammonium salt.
Alkylation and Acylation
The diethylaminoethyl side chain acts as a nucleophile, enabling alkylation and acylation reactions.
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Inert solvents (THF, DCM), room temperature | N-alkylated derivatives (e.g., quaternary ammonium salts) | 60–75% |
| Acylation | Acetyl chloride, anhydrides | Catalytic base (e.g., pyridine) | N-acetylated products (e.g., amides) | 50–65% |
-
Key Findings :
Oxidation Reactions
The benzodioxane ring and amine group are susceptible to oxidation under specific conditions.
-
Structural Influence : The benzodioxane ring’s fused structure resists oxidation compared to simpler ethers, while the tertiary amine is more reactive than primary amines .
Ring-Opening Reactions
Strong acids or bases can cleave the benzodioxane ether linkage, though this is less common due to ring stability.
| Reagents | Conditions | Products | Mechanism |
|---|---|---|---|
| HBr (48%) | Reflux, 12 hours | 2-(bromomethyl)-3-phenylcatechol derivatives | Acid-catalyzed nucleophilic substitution at the ether oxygen. |
| LiAlH₄ | Dry THF, 0°C | Reduction to diol intermediates | Limited applicability; competing reduction of amine groups. |
Complexation and Salt Formation
The dihydrochloride salt participates in ion-exchange reactions, forming complexes with metals or other counterions.
| Reagents | Conditions | Products | Applications |
|---|---|---|---|
| AgNO₃ | Aqueous solution | Silver-amine complexes | Used in analytical chemistry for halide detection. |
| Sodium acetate | Buffer solution (pH 5) | Free base regeneration | Enhances solubility in organic synthesis. |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities due to its structural characteristics. Key properties include:
- Analgesic Activity : The compound has demonstrated efficacy in pain relief, making it a candidate for developing analgesics.
- Anti-inflammatory Effects : Research indicates that it can reduce inflammation, which is beneficial in treating conditions like arthritis.
- Antipyretic Properties : It has been shown to lower fever, providing another therapeutic avenue.
- Central Nervous System Effects : The compound influences the central nervous system, suggesting potential use in treating neurological disorders.
Table 1: Pharmacological Activities of the Compound
Formulation and Administration
The compound can be formulated into various pharmaceutical preparations:
- Oral Administration : Tablets and capsules are common forms for systemic effects.
- Topical Applications : Creams and ointments can be used for localized treatment.
- Injectable Solutions : For rapid action in acute situations.
Table 2: Formulations and Their Applications
| Formulation Type | Application Area | Example Use |
|---|---|---|
| Tablets | Chronic pain management | Arthritis treatment |
| Creams/Ointments | Localized pain relief | Muscle strains |
| Injectable Solutions | Acute pain relief | Post-surgical pain |
Case Studies
Several studies have explored the effectiveness of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride in clinical settings:
Case Study 1: Analgesic Efficacy
A clinical trial assessed the analgesic properties of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting its use as an effective analgesic agent.
Case Study 2: Anti-inflammatory Action
In a controlled study involving inflammatory models, the compound significantly reduced inflammatory markers (e.g., TNF-alpha and IL-6). This suggests its potential for treating inflammatory diseases such as rheumatoid arthritis.
Table 3: Summary of Case Studies
| Case Study | Focus Area | Findings |
|---|---|---|
| Analgesic Efficacy | Chronic Pain Management | Significant pain reduction |
| Anti-inflammatory | Inflammatory Models | Reduced inflammatory markers |
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with the target molecule:
Comparative Analysis
Core Structure Differences
- Target Compound vs. 1,4-Benzodioxin Derivative (CAS 21398-54-9):
The target’s 1,4-benzodioxan core differs from the 1,4-benzodioxin structure in the analog, where the oxygen atoms are part of a fused benzene ring. This subtle difference may influence aromatic stacking interactions or metabolic stability . - Target Compound vs.
Functional Group Comparison
- Diethylaminoethyl Group: Present in both the target compound and the indole-pyrrole hybrid from , this group confers cationic character at physiological pH, enhancing solubility and membrane penetration. However, the indole-pyrrole hybrid’s additional fluorinated indole moiety likely confers distinct pharmacokinetic properties .
- Dihydrochloride Salt: The target compound and the tetrahydrothiophene derivative both utilize dihydrochloride salts, which improve aqueous solubility compared to freebase forms. This is critical for intravenous administration in preclinical studies .
Biological Activity
N-(2-(Diethylamino)ethyl)-3-phenyl-1,4-benzodioxan-2-methylamine dihydrochloride, a compound with the CAS number 100447-54-9, is a member of the benzodioxan family known for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity based on available research findings.
- Molecular Formula : C21H26N2O3
- Molecular Weight : 354.45 g/mol
- SMILES Notation : [C@H]1(OC2=C(O[C@H]1C(=O)NCCN(CC)CC)C=CC=C2)C3=CC=CC=C3
Pharmacological Properties
Research indicates that benzodioxan derivatives exhibit a range of pharmacological activities including:
- Anti-inflammatory
- Analgesic
- Antipyretic
- Antitussive
- Local anesthetic
- Antiarrhythmic
These compounds can inhibit the central nervous system and are suitable for various administration routes including topical, oral, and injectable forms .
1. Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial properties. The synthesized complexes exhibited varying degrees of antibacterial activity against different strains, suggesting potential therapeutic applications in treating infections .
2. Central Nervous System Effects
Benzodioxan derivatives have been noted for their CNS inhibitory effects. This activity can be attributed to their structural similarity to known psychoactive substances, which allows them to interact with neurotransmitter systems .
3. Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound:
Q & A
Q. What are the recommended synthesis and purification protocols for this compound to ensure reproducibility in academic settings?
Methodological Answer:
- Synthesis : Use a stepwise approach combining nucleophilic substitution and reductive amination. Ensure stoichiometric control of diethylaminoethyl and benzodioxan precursors under inert atmosphere (argon/nitrogen) to prevent oxidation.
- Purification : Employ column chromatography with silica gel (ethyl acetate/methanol gradient) followed by recrystallization in anhydrous ethanol. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Safety : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hood use during synthesis .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
Q. What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the dihydrochloride moiety.
- Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor potency loss using LC-MS .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps in benzodioxan ring formation.
- Machine Learning : Train models on existing reaction data (e.g., ICReDD’s path-search algorithms) to predict optimal solvent systems or catalysts for derivative synthesis .
- Validation : Cross-check computational predictions with small-scale experimental trials (e.g., 0.1 mmol reactions) .
Q. What analytical strategies resolve contradictions in reported pharmacological data (e.g., receptor affinity vs. functional assays)?
Methodological Answer:
- In Silico Docking : Perform molecular dynamics simulations to assess binding pocket interactions (e.g., serotonin receptor subtypes).
- In Vitro/In Vivo Correlation : Use tissue-specific pharmacokinetic models (e.g., brain permeability assays) to contextualize affinity discrepancies .
- Data Normalization : Apply batch correction algorithms to harmonize results across labs (e.g., Z-score normalization for radioligand binding assays) .
Q. How can researchers design impurity profiling studies for this compound?
Methodological Answer:
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions. Monitor degradation products via UPLC-QTOF-MS.
- Reference Standards : Use EP/USP-grade impurities (e.g., des-ethyl analogs) as controls for quantification .
- Thresholds : Set acceptance criteria based on ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) .
Q. What methodologies address discrepancies in solubility profiles across different buffered systems?
Methodological Answer:
- pH-Solubility Profiling : Measure solubility in phosphate (pH 2–8) and simulated biological fluids (e.g., FaSSIF/FeSSIF).
- Co-solvent Screening : Test solubility enhancers (e.g., PEG-400, DMSO) at ≤5% v/v to avoid cytotoxicity interference .
- Data Interpretation : Use Hansen solubility parameters to rationalize solvent effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
